1-氰基-3-乙氧基-2,3-二氧代丙烷-1-化钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to "Sodium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide" often involves cyclization reactions and the interaction with sodium ethoxide, showcasing the versatility and reactivity of sodium-based compounds in facilitating complex chemical synthesis. For instance, the cyclization of 1,3-dichloro-2-propanol with di(poly)-N-tosylamides in the presence of sodium ethoxide under reflux conditions produces hydroxyl-N-tosylcyclams, highlighting the role of sodium in cyclization processes (Wu et al., 1995).

Molecular Structure Analysis

The molecular structure of sodium-based compounds, including "Sodium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide," can be characterized using techniques like X-ray diffraction. These studies reveal the intricate arrangement of atoms and the spatial configuration, which are crucial for understanding the compound's reactivity and interactions. For example, the synthesis and characterization of sodium N-(ethoxythioxomethyl)-β-alaninate showed the compound's crystalline structure and provided insights into the supramolecular interactions within the crystal (Zhang et al., 2012).

Chemical Reactions and Properties

"Sodium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide" participates in various chemical reactions, demonstrating its reactivity and potential as an intermediate for synthesizing more complex molecules. The compound's chemical properties, such as its reactivity with other organic and inorganic substances, are essential for its applications in synthesis. Studies have shown that sodium-based compounds can undergo reactions like photooxidation, which are significant for understanding their behavior under different conditions (Nardello et al., 1996).

科学研究应用

钠离子电池电解质材料

1-氰基-3-乙氧基-2,3-二氧代丙烷-1-化钠是一种可能在钠离子电池开发中找到潜在应用的化合物。室温静止钠离子电池由于钠资源丰富且成本低,因此在大型电能存储应用中备受关注。该领域的研究重点是各种电极材料,包括阴极和阳极,以及适用于钠离子电池的电解质。寻找合适的电极和电解质材料仍然具有挑战性,但大量的研究工作旨在开发低成本、长寿命和室温钠离子电池,这些电池有望在大型储能系统中得到应用 (Pan, Hu, & Chen, 2013).

钠金属电池中的钠金属负极

另一个研究领域涉及钠金属电池 (SMB) 中使用的钠金属负极,钠金属电池是钠硫和钠硒电池等新兴储能系统的重要组成部分。钠金属的化学和物理性质及其电化学行为为 SMB 的开发带来了独特的挑战和机遇。研究重点是克服不稳定的固体电解质界面、枝晶生长、库伦效率低和气体逸出等降解机制,以提高 SMB 的可行性。这篇关于钠金属负极的全面综述突出了最近的进展,并探讨了应对这些挑战的解决方案,强调了改进电解质、界面工程、电极架构和合金设计对于稳定的钠镀剥离的重要性 (Lee, Paek, Mitlin, & Lee, 2019).

高温钠电池

高温钠电池,包括钠/硫和 ZEBRA 电池,代表了在需要高热稳定性、可靠性、长循环寿命和多功能几何形状的应用中一个有前途的领域。无机固体电解质,特别是陶瓷和玻璃陶瓷电解质的发展,在提高这些电池性能方面起着至关重要的作用。这篇综述全面概述了用作高温钠电池电解质的 Na+ 导体,讨论了它们的离子电导率、热特性、电化学稳定性和环境影响。它重点介绍了在室温和中温下工作的材料的不断努力,重点是 NASICON 电解质和基于聚(环氧乙烷)(PEO)的聚合物电解质 (Hueso, Armand, & Rojo, 2013).

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

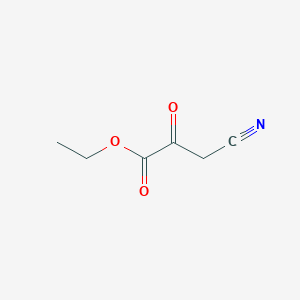

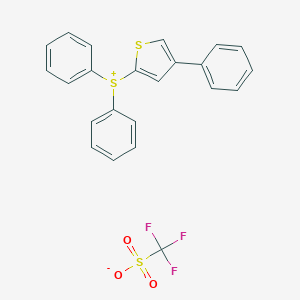

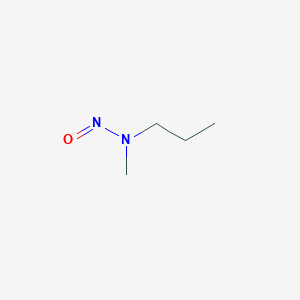

IUPAC Name |

sodium;ethyl 3-cyano-2-oxopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO3.Na/c1-2-10-6(9)5(8)3-4-7;/h3H,2H2,1H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVBNFHLHRQPLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)[CH-]C#N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide | |

CAS RN |

53544-13-1 |

Source

|

| Record name | Propanoic acid, 3-cyano-2-oxo-, ethyl ester, ion(1-), sodium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53544-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sodium 1-cyano-2-(ethoxycarbonyl)-2-oxoethanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

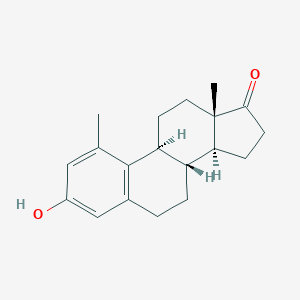

![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)

![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)

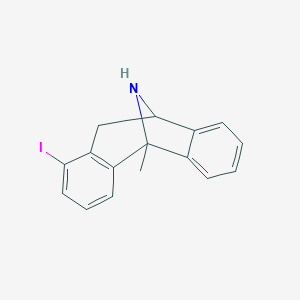

![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B57448.png)